7-[({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Overview
Description
“7-[({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural features, which often impart specific chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” likely involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the bicyclic core: This step may involve cyclization reactions under specific conditions, such as high temperature or the presence of a catalyst.
Introduction of functional groups: Functional groups such as the furoyl, thiadiazolyl, and carboxylic acid groups may be introduced through substitution reactions, often using reagents like halides or acids.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a large scale without significant loss of yield or purity.
Purification processes: Techniques such as crystallization, distillation, or chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“7-[({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” may undergo various types of chemical reactions, including:
Oxidation: This compound may be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Substitution: Substitution reactions may involve the replacement of one functional group with another, often using reagents like halides or acids.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for specific reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
“7-[({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate for treating specific diseases.
Industry: As a component in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of “7-[({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” would depend on its specific molecular targets and pathways. This may involve:
Binding to specific proteins or enzymes: Inhibiting or activating their function.
Interacting with cellular pathways: Modulating specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other bicyclic compounds with similar structural features, such as:
Penicillins: Bicyclic antibiotics with a similar core structure.
Cephalosporins: Another class of bicyclic antibiotics.
Uniqueness
The uniqueness of “7-[({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” may lie in its specific functional groups and their arrangement, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
7-[[5-[(4-ethylphenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6S3/c1-3-14-4-6-16(7-5-14)34-10-17-8-9-18(35-17)21(30)26-19-22(31)29-20(24(32)33)15(11-36-23(19)29)12-37-25-28-27-13(2)38-25/h4-9,19,23H,3,10-12H2,1-2H3,(H,26,30)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSIHBXMNIBOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=C(S5)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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